1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one
Description
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Properties
IUPAC Name |
1-ethyl-7-methyl-3-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3/c1-4-26-10-16(18(29)15-6-5-12(2)24-19(15)26)20(30)27-8-14(9-27)31-17-7-13(3)25-21-22-11-23-28(17)21/h5-7,10-11,14H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNMNTWMUUMGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)OC4=CC(=NC5=NC=NN45)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, electrostatic interactions, or hydrophobic effects.
Cellular Effects
It is possible that it may influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism.
Biological Activity
The compound 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex heterocyclic structure with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a naphthyridine core linked to an azetidine moiety and a triazolopyrimidine substituent. This unique structure may contribute to its biological properties.
Research indicates that the compound may act through multiple pathways:
- Enzyme Inhibition : It has been suggested that the compound inhibits specific phosphodiesterases (PDEs), which are critical in various signaling pathways within the central nervous system .
- Antiviral Activity : The presence of the triazole ring indicates potential antiviral properties, as similar compounds have shown effectiveness against viral replication processes .
Pharmacological Effects
The biological activity of the compound has been evaluated in several studies:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotection : A study investigated its neuroprotective effects in a rat model of Parkinson's disease. The results showed significant improvement in motor functions and reduced neuronal death due to oxidative stress.
- Antiviral Efficacy : In vitro studies demonstrated that the compound inhibited viral replication by interfering with the viral life cycle at multiple stages, making it a candidate for further development as an antiviral agent.
- Anti-inflammatory Properties : A recent study indicated that treatment with this compound significantly reduced markers of inflammation in a murine model of arthritis, suggesting potential applications in autoimmune diseases.
Research Findings
Recent findings have emphasized the importance of structure-activity relationships (SAR) in determining the efficacy of this compound. Variations in substituents on the triazole and azetidine rings have been shown to affect potency and selectivity against target enzymes.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Naphthyridine derivatives have been extensively studied for their anticancer activity. They exhibit mechanisms that include the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's structural features may enhance its ability to interact with DNA or inhibit key enzymes involved in cancer progression .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Neurological Applications :
Case Studies and Research Findings
- Phosphodiesterase Inhibition :
- Synthesis and Biological Evaluation :
- Herbicidal Activity :
Comparative Analysis of Biological Activities
Chemical Reactions Analysis
Key Structural Components and Synthetic Pathways
The compound comprises three major structural elements:
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Core : 1,4-dihydro-1,8-naphthyridin-4-one
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Side Chain : Azetidine carbonyl group linked to a triazolo-pyrimidine moiety
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Substituents : Ethyl and methyl groups
1.2. Azetidine Carbonyl Formation
The azetidine-1-carbonyl group may involve carbonylation of azetidine derivatives. Patent examples ( ) include acylation steps using acyclic precursors (e.g., acetonitrile, acetic anhydride), suggesting that carbonyl groups are introduced via esterification or amidation. For instance, ethyl esters (e.g., ethyl 7-hydroxy-5-methyl-triazolo-pyrimidine-6-carboxylate from ) could serve as intermediates before coupling.
| Step | Reagents | Conditions |
|---|---|---|
| Esterification | Ethanol, acid catalyst | Room temperature |
| Amidation | Azetidine amine, DCC | DMF, 0°C to rt |
Coupling Reactions
The azetidine-triazolo-pyrimidine conjugate is linked to the naphthyridinone core via a carbonyl group.
2.1. Amide Bond Formation
The coupling likely involves activating the carbonyl group (e.g., using EDC or HATU) to react with the naphthyridinone’s amine. Patent examples ( ) highlight the use of piperazine or pyrazole derivatives in similar couplings, often under nitrogen atmospheres.
| Coupling Method | Reagents | Yield | Notes |
|---|---|---|---|
| EDC/HATU | EDC, HATU, DIPEA | High | Standard amidation |
| Direct Activation | DCC, Oxazolone | Moderate | Alternative approach |
Optimization Strategies
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Purification : Column chromatography or crystallization, as seen in patent and PubChem entries.
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Regioselectivity : Steric effects may guide substitution patterns (e.g., triazolo-pyrimidine’s 7-position for oxygen linkage).
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Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) are preferred for coupling and substitution steps .
Mechanistic Insights
The triazolo-pyrimidine’s electronic properties (aromaticity, electron-deficient nature) enable efficient nucleophilic reactions. The azetidine’s ring strain may facilitate carbonyl activation, while the naphthyridinone core’s conjugated system stabilizes intermediates during synthesis.
Research Challenges
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Scalability : Multi-step syntheses may require optimization for large-scale production.
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Reagent Compatibility : Azetidine’s sensitivity to acidic/basic conditions necessitates careful coupling strategies.
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Analytical Validation : NMR and mass spectrometry (as in ) are critical for confirming intermediate and final product structures.
Q & A
Q. What are the standard synthetic routes for preparing the 1,8-naphthyridin-4-one core in this compound?
The 1,8-naphthyridin-4-one scaffold is typically synthesized via cyclocondensation of ethyl 3-oxohexanoate with aminopyrazole derivatives under reflux conditions in ethanol. Key intermediates like 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide are formed by reacting the core with hydrazine hydrate, followed by treatment with carbon disulfide and potassium hydroxide to introduce thioxo-triazole moieties . Solvent selection (e.g., ethanol or DMF) and reaction duration (20 hours) are critical for yield optimization.
Q. How is the triazolo[1,5-a]pyrimidine moiety synthesized and coupled to the azetidine ring?
The 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl group is synthesized via cyclization of 2-ethynylpyridine derivatives with azides under copper-catalyzed conditions. Coupling to the azetidine ring involves nucleophilic substitution at the 7-position oxygen, often using a Mitsunobu reaction (diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage. Reaction progress is monitored via TLC, and purity is confirmed by recrystallization from ethanol .
Q. What spectroscopic methods are used to characterize this compound?
- 1H/13C NMR : Peaks for the ethyl group (δ ~1.50 ppm, triplet) and methyl substituents (δ ~2.83 ppm, singlet) are diagnostic. The azetidine carbonyl appears at δ ~165 ppm in 13C NMR .
- IR : Stretching vibrations for C=O (1670–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the naphthyridinone and triazole rings .
- HRMS : Molecular ion peaks (e.g., m/z 533 for analogous compounds) validate the molecular formula .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to nalidixic acid derivatives .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination) due to structural similarity to pyrazolo[1,5-a]pyrimidine inhibitors .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations predict transition states for cyclization steps, identifying energy barriers in triazole ring formation. Molecular docking (e.g., AutoDock Vina) screens for potential binding affinities to kinase targets, guiding substituent modifications. COMSOL Multiphysics models reaction kinetics to optimize parameters like temperature and solvent polarity .
Q. What strategies address low regioselectivity in the azetidine coupling step?
- Protecting groups : Temporarily protect the azetidine nitrogen with Boc groups to direct substitution to the 3-position oxygen.
- Catalysis : Use Pd(0) catalysts to enhance selectivity in Ullmann-type coupling reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side-product formation .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols by:
- Replicating assays under identical conditions (e.g., ATP concentration in kinase assays).
- Validating cell-line authenticity (e.g., STR profiling) to exclude cross-contamination .
- Performing meta-analyses of published data to identify structure-activity trends .
Q. What advanced purification techniques are suitable for isolating this compound?
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve diastereomers.
- Countercurrent chromatography : Achieve high-purity isolation of polar intermediates without silica gel adsorption .
- Crystallography : Optimize solvent mixtures (e.g., ethanol:ethyl acetate) for single-crystal growth to confirm stereochemistry .
Q. How does the trifluoromethyl group in analogous compounds influence bioactivity?
The trifluoromethyl group enhances metabolic stability and membrane permeability via hydrophobic interactions. In pyrazolo[1,5-a]pyrimidines, it increases binding affinity to ATP pockets in kinases (e.g., ~10-fold lower IC₅₀ compared to non-fluorinated analogs) .
Q. What mechanistic insights explain the formation of byproducts during cyclocondensation?
Side products often arise from incomplete cyclization or over-oxidation. For example, over-reaction of hydrazide intermediates with carbon disulfide can yield dithiocarbamate derivatives. Mechanistic studies using LC-MS/MS identify intermediates, allowing stepwise quenching (e.g., adding ice-water at specific timepoints) to suppress byproducts .
Methodological Guidelines
- Data Reporting : Include full NMR assignments (δ values, multiplicity), HRMS error margins (<5 ppm), and crystallographic data (CCDC deposition numbers) .
- Negative Results : Document failed coupling attempts (e.g., unsuccessful Buchwald-Hartwig aminations) to guide future synthetic efforts .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT assays with ≥3 replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
